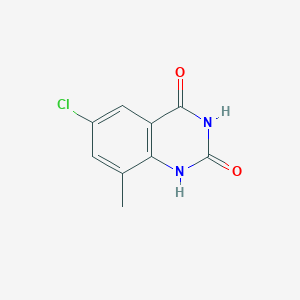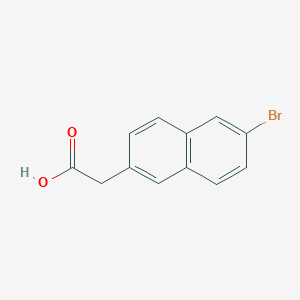
2-(2-Isopropoxyphenyl)quinoline-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(2-Isopropoxyphenyl)quinoline-4-carbohydrazide is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide spectrum of biodynamic activities and are often used as potent therapeutic agents . The specific structure and substituents on the quinoline core can significantly influence the biological activity and physical properties of these compounds.
Synthesis Analysis
The synthesis of quinoline derivatives can involve various methods and starting materials. For instance, 6-substituted-2-(substituted-phenyl)-quinoline derivatives have been synthesized by reacting quinoline-4-carbohydrazides with a mixture of carbon disulfide and potassium hydroxide, followed
Applications De Recherche Scientifique
Synthesis and Transformations
Researchers have explored the synthesis and transformations of quinoline derivatives, leading to the creation of compounds with potential biological activities. For instance, Aleksanyan and Hambardzumyan (2019) described the synthesis of quinoline-6-carbohydrazide derivatives and their transformation into quinolyl-substituted triazole, thiadiazole, and oxadiazole compounds, suggesting their utility in medicinal chemistry research due to their structural diversity and potential biological activities (Aleksanyan & Hambardzumyan, 2019).
Antimicrobial Applications
Several studies have focused on the antimicrobial potential of quinoline derivatives. Keshk et al. (2008) synthesized quinoline thiosemicarbazide derivatives and found that these compounds exhibited promising antimicrobial activity, highlighting their potential as new antibacterial agents (Keshk et al., 2008). Similarly, Bello et al. (2017) synthesized N’-(alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives using microwave irradiation and found that these compounds showed significant antimicrobial activity, suggesting their utility in drug discovery for combating drug-resistant bacterial infections (Bello et al., 2017).
Anti-inflammatory and Analgesic Activities
Quinoline derivatives have also been evaluated for their anti-inflammatory and analgesic properties. Khalifa et al. (2017) synthesized 2-phenylquinoline-4-carboxamide derivatives and demonstrated their significant analgesic and anti-inflammatory activity in animal models, comparable to diclofenac sodium, a known anti-inflammatory drug (Khalifa et al., 2017).
Corrosion Inhibition
In addition to biological activities, quinoline derivatives have applications in corrosion inhibition. Singh et al. (2016) investigated the corrosion mitigation effect of quinoline derivatives on mild steel in acidic medium and found that these compounds, particularly Q-4, showed an inhibition efficiency of up to 98.09%, indicating their potential as green corrosion inhibitors (Singh et al., 2016).
Propriétés
IUPAC Name |
2-(2-propan-2-yloxyphenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12(2)24-18-10-6-4-8-14(18)17-11-15(19(23)22-20)13-7-3-5-9-16(13)21-17/h3-12H,20H2,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMHEDDVVCZSAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401169594 |
Source


|
| Record name | 2-[2-(1-Methylethoxy)phenyl]-4-quinolinecarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401169594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Isopropoxyphenyl)quinoline-4-carbohydrazide | |
CAS RN |
956576-43-5 |
Source


|
| Record name | 2-[2-(1-Methylethoxy)phenyl]-4-quinolinecarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(1-Methylethoxy)phenyl]-4-quinolinecarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401169594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1326530.png)
![1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1326531.png)



![1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone](/img/structure/B1326540.png)





